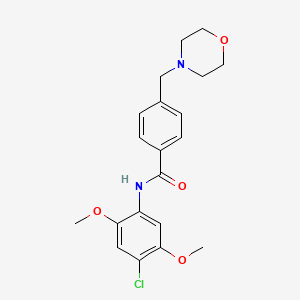![molecular formula C12H13N3O2 B5346537 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)
5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione, also known as DMABI or EMD 57283, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imidazolidinedione derivatives and has a molecular formula of C12H14N4O2.
科学研究应用
5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. One of the main applications of this compound is as a fluorescent probe for detecting amyloid-beta (Aβ) aggregates in Alzheimer's disease. This compound has been shown to bind selectively to Aβ aggregates and emit a strong fluorescence signal, making it a useful tool for studying the pathogenesis of Alzheimer's disease.
This compound has also been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment method that involves the use of photosensitizing agents and light to induce cell death in cancer cells. This compound has been shown to have high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.
作用机制
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. In the case of Aβ aggregates, this compound is thought to bind to the beta-sheet structure of Aβ and disrupt its aggregation, leading to a decrease in toxicity. In the case of PDT, this compound is thought to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. In addition, this compound has been shown to have good stability and solubility in aqueous solutions, making it suitable for use in biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione is its high selectivity and sensitivity for detecting Aβ aggregates, making it a useful tool for studying Alzheimer's disease. In addition, this compound has good photodynamic activity and low dark toxicity, making it a promising candidate for PDT. However, this compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for fluorescence imaging and PDT.
未来方向
There are several future directions for research on 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione. One area of interest is the development of new fluorescent probes based on this compound for detecting other protein aggregates involved in neurodegenerative diseases. Another area of interest is the optimization of this compound as a photosensitizer for PDT, including the development of new formulations and delivery methods. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and other scientific research fields.
合成方法
5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with 2,4-thiazolidinedione in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a moderate temperature for several hours. The resulting product is then purified by recrystallization or chromatography to obtain pure this compound.
属性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRHZIOWMWJOC-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10040-87-6 |
Source


|
| Record name | NSC269026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)


![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![N-(2-chlorophenyl)-N'-{1-[1-(N-methylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea hydrochloride](/img/structure/B5346505.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)

![2-butyl-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5346522.png)
![methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5346530.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5346547.png)